molecular formula C9H7N3O3 B188174 7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid CAS No. 90323-16-3

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid

Cat. No. B188174
CAS RN: 90323-16-3
M. Wt: 205.17 g/mol
InChI Key: BXHBQLMTFKNEOC-UHFFFAOYSA-N
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Description

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a subject of considerable interest due to their wide applicability. The recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Advantages and Limitations for Lab Experiments

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid is an important compound for laboratory experiments due to its wide range of applications and its ease of synthesis. The reductive amination method is the most commonly used method for the synthesis of this compound, and is relatively simple and economical. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a highly reactive compound and can react with other compounds, which can lead to the formation of unwanted byproducts. In addition, this compound is a highly toxic compound and should be handled with care.

Future Directions

In the future, 7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid may be used in the development of new drugs and other compounds, such as anti-inflammatory agents, anti-oxidants, and anti-cancer agents. In addition, this compound may be used in the development of new treatments for Alzheimer's disease and other neurological disorders. This compound may also be used in the development of new compounds for the treatment of other diseases and disorders, such as diabetes, heart disease, and obesity. Finally, this compound may be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid can be synthesized by several methods, including the reductive amination of 2-hydroxy-1,8-naphthyridine-4-carboxylic acid, the oxidation of 7-amino-2-hydroxy-1,8-naphthyridine, and the reaction of 7-amino-2-hydroxy-1,8-naphthyridine with hydrochloric acid. The reductive amination method is the most commonly used method for the synthesis of this compound, as it is the most efficient and economical method. The reaction involves the reduction of 2-hydroxy-1,8-naphthyridine-4-carboxylic acid with sodium borohydride, followed by the addition of the amine, such as ethylamine or ethylenediamine, to form this compound.

Scientific Research Applications

7-Amino-2-hydroxy-1,8-naphthyridine-4-carboxylic acid has been widely studied in the fields of organic chemistry, biochemistry, and medicine. In organic chemistry, this compound is used as a synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. In biochemistry, this compound is used as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. In medicine, this compound is used as an anti-inflammatory agent and as an inhibitor of the enzyme 5-lipoxygenase. This compound has also been studied for its potential use in the treatment of various diseases and disorders, including Alzheimer's disease and cancer.

properties

IUPAC Name

7-amino-2-oxo-1H-1,8-naphthyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-6-2-1-4-5(9(14)15)3-7(13)12-8(4)11-6/h1-3H,(H,14,15)(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBQLMTFKNEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=O)N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419924
Record name 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90323-16-3
Record name 7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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